molecular formula C18H17FN2O4S2 B2687708 (E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895478-48-5

(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No. B2687708
CAS RN: 895478-48-5
M. Wt: 408.46
InChI Key: YOKCJZJOXSRGCJ-CZIZESTLSA-N
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Description

(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The study by Pişkin, Canpolat, and Öztürk (2020) presents a zinc phthalocyanine derivative substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield. This compound's properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make it a promising candidate for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Therapy

Farag et al. (2012) synthesized a series of heterocyclic compounds containing a sulfonamide thiazole moiety, showing significant anticonvulsive effects. This highlights the potential of sulfonamide derivatives in developing new anticonvulsant agents (Farag et al., 2012).

Fuel Cell Technology

Kim, Robertson, and Guiver (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers with high proton conductivity, suggesting their use as polyelectrolyte membrane materials in fuel cells. These materials' synthesis involves sulfonated 4-fluorobenzophenone, highlighting the role of fluorophenyl sulfonamide structures in enhancing fuel cell technology (Kim, Robertson, & Guiver, 2008).

Antimicrobial Activities

Helal et al. (2013) reported the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives with significant antibacterial and antifungal activities. The study underscores the antimicrobial potential of compounds featuring sulfonamide moieties (Helal et al., 2013).

Synthesis of Novel Molecules

A range of studies including those by Yolal et al. (2012), Gul et al. (2016), and Manolov, Ivanov, and Bojilov (2021), demonstrate the synthesis and bioactivity of various sulfonamide derivatives. These compounds exhibit potential in treating diseases or as inhibitors of certain biological processes, illustrating the versatility of sulfonamide derivatives in synthesizing novel molecules with specific functionalities (Yolal et al., 2012), (Gul et al., 2016), (Manolov, Ivanov, & Bojilov, 2021).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-21-15-8-5-13(25-2)11-16(15)26-18(21)20-17(22)9-10-27(23,24)14-6-3-12(19)4-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKCJZJOXSRGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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